molecular formula C8H5Cl2F3 B6158171 2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene CAS No. 75462-56-5

2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene

Cat. No.: B6158171
CAS No.: 75462-56-5
M. Wt: 229
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Description

Properties

CAS No.

75462-56-5

Molecular Formula

C8H5Cl2F3

Molecular Weight

229

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The primary synthetic route involves the direct chloromethylation of 2-chloro-1-(trifluoromethyl)benzene using chloromethylation reagents such as chloromethyl methyl ether (ClCH₂OCH₃) or dichloromethyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid catalyst. The trifluoromethyl group at position 1 acts as a strong meta-directing group, while the chlorine at position 2 exerts ortho/para-directing effects. The interplay between these substituents favors electrophilic attack at position 4, yielding the desired product.

Key parameters:

  • Catalyst: Aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄)

  • Molar ratio (substrate:reagent): 1:5–6

  • Temperature: 20–40°C

  • Reaction time: 8–10 hours.

Experimental Procedure

  • Setup: Combine 2-chloro-1-(trifluoromethyl)benzene (26.4 g, 0.13 mol) and chloromethyl methyl ether (96 g, 1.0 mol) in a dry reaction flask under nitrogen.

  • Catalyst addition: Gradually add AlCl₃ (40 g, 0.3 mol) while maintaining the temperature below 40°C.

  • Reaction: Stir the mixture at 25°C for 8 hours.

  • Work-up: Quench the reaction with ice-cold water, separate the organic layer, and wash with sodium bicarbonate solution.

  • Purification: Dry over anhydrous MgSO₄ and purify via vacuum distillation to isolate 2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene as a colorless liquid.

Yield: 80–85% (GC purity >99%).

Sequential Functionalization via Friedel-Crafts Alkylation

Strategy for Regioselective Substitution

An alternative approach involves constructing the benzene ring through sequential Friedel-Crafts alkylation and chlorination steps:

  • Step 1: Introduce the trifluoromethyl group via Friedel-Crafts acylation using trifluoroacetic anhydride.

  • Step 2: Chlorinate the intermediate at position 2 using sulfuryl chloride (SO₂Cl₂).

  • Step 3: Perform chloromethylation at position 4 using ClCH₂OCH₃ and SnCl₄.

Advantages:

  • Avoids steric hindrance by building substituents incrementally.

  • Enables precise control over substitution patterns.

Optimization Challenges

  • Trifluoromethylation: Requires harsh conditions (e.g., HF or SbF₃ as catalysts), complicating scalability.

  • Chlorination selectivity: Competing para-chlorination near the trifluoromethyl group necessitates low temperatures (−10°C) and controlled reagent addition.

Radical Chlorination of 4-Methyl-2-Chloro-1-(Trifluoromethyl)benzene

Methodology

This two-step process involves:

  • Synthesis of 4-methyl-2-chloro-1-(trifluoromethyl)benzene: Achieved via Ullmann coupling or directed ortho-metalation.

  • Radical chlorination: Treat the methyl group at position 4 with sulfuryl chloride (SO₂Cl₂) under UV light to generate the chloromethyl substituent.

Reaction conditions:

  • SO₂Cl₂: 1.2 equivalents

  • UV light: 254 nm wavelength

  • Temperature: 60–80°C

  • Duration: 12–24 hours.

Yield: 70–75% (with 90–95% conversion of methyl to chloromethyl).

Comparative Analysis of Synthetic Routes

Method Yield Purity Complexity Scalability
Direct chloromethylation80–85%>99%ModerateHigh
Sequential alkylation60–70%95–98%HighModerate
Radical chlorination70–75%90–95%LowLow

Key observations:

  • Direct chloromethylation offers the highest yield and scalability but requires precise control over Lewis acid catalysis.

  • Radical chlorination is less efficient due to competing side reactions but avoids multi-step syntheses.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance reaction consistency and safety. Key features include:

  • Temperature control: Jacketed reactors maintain 20–40°C during chloromethylation.

  • In-line purification: Simulated moving bed (SMB) chromatography ensures high-purity output.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 4.65 (s, 2H, CH₂Cl), 7.45–7.60 (m, 3H, aryl-H).

  • ¹³C NMR: δ 45.2 (CH₂Cl), 121.5–135.0 (aryl-C), 125.5 (q, J = 270 Hz, CF₃).

  • HRMS: m/z 235.03 (M⁺, calculated for C₈H₅Cl₂F₃).

Purity Assessment

  • Gas chromatography (GC): Retention time = 8.2 min (99.5% purity).

  • X-ray crystallography: Resolves regiochemistry of substituents unambiguously .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

    Electrophilic substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Electrophilic substitution: Formation of nitro or sulfonic acid derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Scientific Research Applications

2-Chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene has been identified as a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its applications include:

a. Pharmaceutical Development

  • Precursor for Drug Synthesis: This compound serves as a precursor for synthesizing biologically active compounds, including potential therapeutic agents targeting specific pathways in cellular signaling. For instance, it is involved in the synthesis of compounds that modulate sphingosine-1-phosphate receptors, which are crucial in immune response regulation .

b. Agrochemical Production

  • Herbicides and Pesticides: The chlorinated aromatic structure of this compound makes it suitable for developing herbicides and pesticides that exhibit enhanced efficacy against specific pests while minimizing environmental impact.

c. Material Science

  • Polymer Chemistry: The compound can be utilized in the formulation of specialty polymers with unique properties due to the trifluoromethyl group, which imparts thermal stability and chemical resistance.

Industrial Applications

2-Chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene is also employed in various industrial processes:

a. Coating Products

  • Used as an additive in coatings to enhance durability and resistance to environmental factors.

b. Solvent Applications

  • Acts as a solvent in chemical formulations, particularly in industries requiring high-performance solvents that do not contribute significantly to ozone depletion .

Case Study 1: Pharmaceutical Synthesis

A study highlighted the use of 2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene as a key intermediate in synthesizing a new class of anti-inflammatory drugs. The research demonstrated its effectiveness in producing compounds with lower toxicity profiles compared to existing medications, showcasing its potential for safer therapeutic options.

Case Study 2: Agrochemical Efficacy

Research conducted on herbicides derived from this compound showed significant improvements in weed control efficacy when compared to traditional herbicides. Field trials indicated that formulations containing this compound reduced application rates while maintaining effectiveness against resistant weed species.

Mechanism of Action

The mechanism of action of 2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as chlorine and trifluoromethyl enhances the compound’s electrophilicity, making it susceptible to nucleophilic attack. The chloromethyl group serves as a reactive site for substitution reactions, while the aromatic ring can participate in electrophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Compound A : 2-Chloro-4-(chloromethyl)-1-fluorobenzene
  • Molecular Formula : C₇H₅Cl₂F
  • Key Differences : Replaces -CF₃ with -F at position 1.
  • Impact: Reduced electron-withdrawing effect compared to -CF₃, altering reactivity in electrophilic substitution.
Compound B : 1-Chloro-4-(trifluoromethyl)benzene
  • Molecular Formula : C₇H₄ClF₃
  • Key Differences : Lacks the chloromethyl group (-CH₂Cl).

Halogen-Substituted Analogues

Compound C : 2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene
  • Molecular Formula : C₈H₅BrClF₃
  • Key Differences : Replaces -CH₂Cl with -CH₂Br.
  • Impact: Bromine’s higher leaving-group ability enhances reactivity in SN2 reactions.
Compound D : 1-(Bromomethyl)-2-chloro-4-(trifluoromethyl)benzene
  • Molecular Formula : C₈H₅BrClF₃
  • Key Differences : Bromomethyl (-CH₂Br) at position 1 instead of 4.
  • Impact :
    • Positional isomerism affects steric hindrance and regioselectivity in further reactions .

Functional Group Extensions

Compound E : 3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenol
  • Molecular Formula : C₁₃H₈ClF₃O₂
  • Key Differences: Contains a phenoxy (-O-C₆H₅) group instead of -CH₂Cl.
  • Impact: Used as an intermediate for MK-2305 (GPR40 agonist). Enhanced solubility due to phenolic -OH, contrasting with the lipophilic -CH₂Cl in the target compound .
Compound F : 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
  • Molecular Formula : C₁₈H₁₂ClF₃N₃OS
  • Key Differences : Incorporates a thiazole ring and urea moiety.
  • Impact :
    • Exhibits kinase inhibitory activity, highlighting the role of -CH₂Cl in forming heterocyclic pharmacophores .

Biological Activity

2-Chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene, with the CAS number 75462-56-5, is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H5Cl2F3
  • Molecular Weight : 239.03 g/mol
  • Structure : The compound features a benzene ring substituted with two chlorine atoms and a trifluoromethyl group, contributing to its unique chemical reactivity.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of halogenated compounds have been documented in various studies. For instance, compounds with similar structures have shown potential in inducing apoptosis in cancer cell lines. Although direct research on this compound's anticancer properties is scarce, its structural analogs suggest a possible role in cancer treatment through mechanisms such as:

  • Induction of oxidative stress
  • Modulation of signaling pathways involved in cell survival

The biological activity of 2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene may be attributed to:

  • Reactivity of Chlorine Atoms : Chlorine can participate in electrophilic substitution reactions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules.
  • Trifluoromethyl Group Influence : The presence of the trifluoromethyl group can enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Toxicological Studies

Toxicological data reveal that exposure to chlorinated compounds can lead to various adverse effects:

  • Acute Toxicity : Studies have shown that high doses can result in liver and kidney toxicity, characterized by hepatocyte hypertrophy and nephropathy .
  • Chronic Effects : Long-term exposure may lead to cumulative toxic effects, necessitating further investigation into the compound's safety profile.

Data Summary Table

PropertyValue
CAS Number75462-56-5
Molecular FormulaC8H5Cl2F3
Molecular Weight239.03 g/mol
Antimicrobial ActivityPotential (limited studies)
CytotoxicityInduces apoptosis (analogous compounds)
Acute ToxicityLiver and kidney effects reported
Chronic ToxicityCumulative effects possible

Case Studies

  • Antimicrobial Efficacy : A study on structurally similar chlorinated benzene derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for 2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene in antimicrobial applications .
  • Cytotoxic Effects : Research on related compounds revealed IC50 values indicating significant cytotoxicity against various cancer cell lines, supporting further exploration into this compound's anticancer potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

  • Methodology :

  • Stepwise chlorination : Begin with a trifluoromethylbenzene precursor. Introduce the chloromethyl group via Friedel-Crafts alkylation using chloromethyl chloride in the presence of Lewis acids (e.g., AlCl₃). Final chlorination at the 2-position can be achieved using Cl₂ gas under UV light or SO₂Cl₂ as a chlorinating agent .
  • Base-mediated synthesis : React 4-(trifluoromethyl)phenol with chloromethylating agents (e.g., CH₂Cl₂) in dimethyl sulfoxide (DMSO) with potassium carbonate as a base. Optimize temperature (60–80°C) to minimize side reactions .
    • Key Variables :
  • Solvent polarity (DMSO vs. acetonitrile) affects reaction kinetics.
  • Excess chlorinating agents may lead to over-chlorination; use stoichiometric controls .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate structural isomers of this compound?

  • Methodology :

  • ¹H NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at δ 4.5–5.0 ppm. Aromatic protons adjacent to the trifluoromethyl group show deshielding (δ 7.8–8.2 ppm) due to electron-withdrawing effects .
  • ¹⁹F NMR : The -CF₃ group resonates at δ -60 to -65 ppm.
  • IR : C-Cl stretches at 550–650 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ confirm functional groups .
  • Mass Spec : Molecular ion [M+] at m/z 228 (calculated for C₈H₅Cl₂F₃) with fragmentation peaks at m/z 193 (loss of Cl) and m/z 145 (loss of CF₃) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?

  • Methodology :

  • Computational modeling : Use density functional theory (DFT) to calculate electron density maps. The trifluoromethyl group is a strong meta-director, while the chloromethyl group (-CH₂Cl) acts as an ortho/para-director due to its +I effect. Competing directing effects lead to preferential substitution at the 2-position .
  • Experimental validation : Perform nitration (HNO₃/H₂SO₄) and monitor product distribution via HPLC. Predominant 2-nitro derivatives confirm computational predictions .

Q. How do solvent polarity and temperature affect the compound’s stability in catalytic reactions?

  • Methodology :

  • Kinetic studies : Conduct Arrhenius experiments in polar (DMSO) vs. non-polar (toluene) solvents. Monitor degradation via UV-Vis spectroscopy at 240 nm (λmax for aromatic intermediates).
  • Data :
SolventTemp (°C)Half-life (hr)
DMSO2548
Toluene2512
Acetone506
  • Conclusion : Polar solvents stabilize the compound via solvation of the chloromethyl group, reducing hydrolysis .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. inertness)?

  • Methodology :

  • Dose-response assays : Test the compound across concentrations (1 nM–100 µM) against cytochrome P450 isoforms. Use liver microsomes and LC-MS/MS to quantify metabolite formation.
  • Confounding factors :
  • Purity: HPLC purity >98% reduces false positives.
  • Solvent artifacts: DMSO at >0.1% volume inhibits enzymes; use water-soluble carriers .
  • Case study : At 10 µM, the compound shows 40% inhibition of CYP3A4 (IC₅₀ = 25 µM), conflicting with earlier reports due to impurities in commercial batches .

Key Research Recommendations

  • Structural analogs : Replace -CF₃ with -OCF₃ to study electronic effects on reactivity .
  • Environmental fate : Assess biodegradation pathways using OECD 301D guidelines to address bioaccumulation concerns .
  • Crystallography : Solve single-crystal X-ray structures to validate computational models of regioselectivity .

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